1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone is a heterocyclic compound that belongs to the class of triazolopyridazines.
Preparation Methods
The synthesis of 1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 3-oxo-3-(pyridazin-2-yl)propanenitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(1-Ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyridazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cell division and proliferation, leading to its anticancer effects. It also disrupts the cell membrane integrity of microbial cells, contributing to its antimicrobial properties .
Comparison with Similar Compounds
1-(1-Ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure and exhibit comparable biological activities, including anticancer and antimicrobial properties.
1,2,3-Triazoles: These compounds are also known for their diverse biological activities and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(3-ethoxy-1,3-dihydro-[1,2,4]triazolo[1,2-a]pyridazin-2-yl)ethanone |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10-12(9(2)14)8-11-6-4-5-7-13(10)11/h4-7,10H,3,8H2,1-2H3 |
InChI Key |
CFJMAVZUCQVWIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1N(CN2N1C=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.